Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate
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Overview
Description
Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.16 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and an imidazo[1,2-A]pyridine moiety. It is commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals and other fine chemicals .
Preparation Methods
The synthesis of Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate typically involves the reaction of 6-bromoimidazo[1,2-A]pyridine with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion . The product is then purified by column chromatography or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The imidazo[1,2-A]pyridine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines.
Scientific Research Applications
Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activities . Additionally, it can modulate signaling pathways by interacting with key proteins and altering their functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate can be compared with other similar compounds such as:
Tert-butyl (5-bromoimidazo[1,2-A]pyridin-2-YL)carbamate: This compound has a similar structure but with the bromine atom at a different position on the imidazo[1,2-A]pyridine ring.
Tert-butyl (6-chloroimidazo[1,2-A]pyridin-2-YL)carbamate: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and properties.
Tert-butyl (6-bromoimidazo[1,2-A]pyridin-3-YL)carbamate: This compound has the carbamate group attached to a different position on the imidazo[1,2-A]pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14BrN3O2 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-6-8(13)4-5-10(16)14-9/h4-7H,1-3H3,(H,15,17) |
InChI Key |
CVFSEQLJCKCZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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